molecular formula C8H19Cl2N3O2 B3038056 2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride CAS No. 717904-39-7

2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride

Cat. No.: B3038056
CAS No.: 717904-39-7
M. Wt: 260.16 g/mol
InChI Key: NXFLUBXREKFKBB-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride (CAS 717904-39-7) is a piperazine derivative characterized by a hydroxyethyl-substituted piperazine ring and an aminoethanone backbone. Its molecular formula is C₇H₁₆Cl₂N₃O₂, and it is commonly utilized in research and industrial applications, including biopharmaceuticals,新材料 development, and chemical synthesis . The compound’s dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for laboratory and industrial processes.

Properties

IUPAC Name

2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.2ClH/c9-7-8(13)11-3-1-10(2-4-11)5-6-12;;/h12H,1-7,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFLUBXREKFKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992447
Record name 2-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717904-39-7
Record name 2-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/2)
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URL https://comptox.epa.gov/dashboard/DTXSID10992447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 717904-39-7
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines is then achieved using thiophenol (PhSH), followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bases (e.g., NaOH), acids (e.g., HCl)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and protein interactions, which can lead to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Features :

  • Contains a piperazine ring substituted with a chlorophenylbenzyl group and an ethoxyacetic acid moiety.
  • Molecular formula: C₂₁H₂₅ClN₂O₃·2HCl .

Key Differences :

  • Functional Groups: Levocetirizine includes a carboxylic acid derivative (ethoxyacetic acid) and aromatic chlorophenyl groups, whereas the target compound features a hydroxyethyl group and aminoethanone.
  • Use Case: Levocetirizine is a finished pharmaceutical product, while the target compound serves as a research intermediate .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

Structural Features :

  • Piperazine ring linked to an acetic acid group and protected by a fluorenylmethoxycarbonyl (Fmoc) group.
  • Molecular formula: C₂₁H₂₁N₃O₄ .

Key Differences :

  • Functional Groups: The Fmoc-protected compound lacks the aminoethanone moiety but includes a carboxylic acid group, making it suitable for coupling reactions.
  • Application Focus: Primarily employed in biochemistry for peptide chain elongation, contrasting with the target compound’s broader industrial research role .

2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride (CAS 34589-97-4)

Structural Features :

  • Aminoethanone backbone attached to a methoxyphenyl group.
  • Molecular formula: C₉H₁₂ClNO₂ .

Key Differences :

  • Solubility: The absence of a dihydrochloride salt may limit its solubility compared to the target compound .

2-Amino-1-[4-(2-benzyloxyethyl)piperazin-1-yl]-ethanone Dihydrochloride (CAS 1176419-63-8)

Structural Features :

  • Piperazine ring substituted with a benzyloxyethyl group.
  • Molecular formula: C₁₆H₂₅Cl₂N₃O₂ .

Key Differences :

  • Synthetic Utility: The benzyl group may require deprotection steps in synthesis, unlike the target compound’s straightforward hydroxyethyl functionality .

Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula Key Functional Groups Primary Applications Reference
2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride (717904-39-7) C₇H₁₆Cl₂N₃O₂ Piperazine, hydroxyethyl, aminoethanone Research/Industrial Intermediates
Levocetirizine Dihydrochloride (130018-87-0) C₂₁H₂₅ClN₂O₃·2HCl Piperazine, chlorophenylbenzyl, ethoxyacetic acid Antihistamine Drug
2-[4-(Fmoc)piperazin-1-yl]acetic Acid (180576-05-0) C₂₁H₂₁N₃O₄ Piperazine, Fmoc, acetic acid Peptide Synthesis
2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride (34589-97-4) C₉H₁₂ClNO₂ Methoxyphenyl, aminoethanone Organic Synthesis Intermediates
2-Amino-1-[4-(2-benzyloxyethyl)piperazin-1-yl]-ethanone Dihydrochloride (1176419-63-8) C₁₆H₂₅Cl₂N₃O₂ Piperazine, benzyloxyethyl, aminoethanone Drug Discovery Research

Research Findings and Implications

  • Structural Flexibility : The piperazine ring in the target compound allows for diverse substitutions (e.g., hydroxyethyl, benzyloxyethyl), enabling tailored physicochemical properties for specific applications .
  • Salt Forms : Dihydrochloride salts enhance aqueous solubility, critical for biological assays and industrial processes, as seen in both the target compound and Levocetirizine .
  • Synthetic Challenges : Compounds with protecting groups (e.g., Fmoc, benzyl) require additional synthetic steps compared to the target compound’s simpler structure .

Biological Activity

2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features that facilitate interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The chemical structure of this compound is represented as follows:

C8H19Cl2N3O2\text{C}_8\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}_2

This structure includes a piperazine ring that is crucial for its biological activity.

1. Anticancer Properties

Recent studies have indicated that piperazine derivatives, including this compound, exhibit potential anticancer activity. Research has demonstrated that certain modifications to the piperazine structure enhance cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar piperazine frameworks have shown improved efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of neurotransmitters. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function . Furthermore, structural modifications have been linked to enhanced brain penetration and selectivity for cholinesterase inhibition .

3. Antimicrobial Activity

Piperazine derivatives have also been studied for their antimicrobial properties. Some derivatives exhibit activity against various bacterial strains, suggesting potential use as biocides or in treating infections . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

StudyFocusFindings
Liu et al. (2023)Anticancer ActivityCompound showed enhanced cytotoxicity in FaDu cells compared to bleomycin .
Malawska & Gobec (2023)Alzheimer's TreatmentInhibition of AChE and BuChE with significant neuroprotective effects observed .
Nayagam et al. (2023)Antiviral ActivityIdentified as a potential inhibitor of SARS-CoV2 with better binding affinity than Remdesivir .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE contributes to its neuroprotective effects.
  • Cellular Interaction : Its structural characteristics allow for effective binding to cellular targets, facilitating apoptosis in cancer cells.
  • Membrane Disruption : Antimicrobial properties are likely due to the compound's interaction with microbial membranes.

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride?

The synthesis typically involves nucleophilic substitution or acylation reactions. A common approach is reacting a piperazine derivative (e.g., 4-(2-hydroxyethyl)piperazine) with a halogenated ethanone precursor. For example, chloroacetyl chloride can be added to the piperazine under anhydrous conditions in dichloromethane, followed by neutralization with triethylamine. The product is then converted to the dihydrochloride salt using hydrochloric acid . Reaction monitoring via TLC and purification via crystallization are critical for yield optimization.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the piperazine ring substitution pattern and hydroxyethyl/amino-ethanone groups.
  • X-ray crystallography to resolve the crystal structure, including hydrogen bonding between the hydrochloride counterions and the amine/piperazine moieties (SHELXL software is widely used for refinement) .
  • Mass spectrometry (ESI or HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak for C₉H₁₈N₃O₂·2HCl).

Q. What safety protocols are recommended for handling this compound in the lab?

Based on safety data sheets for structurally similar dihydrochloride salts:

  • Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes .
  • Work in a fume hood due to potential inhalation risks. Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this compound, such as antidepressant effects?

Preclinical models like the forced swim test (FST) or tail suspension test (TST) in rodents are used to assess antidepressant-like activity. For example, a related xanthone-piperazine derivative (HBK-6) was tested at 10–30 mg/kg doses intraperitoneally, with serotonin/norepinephrine reuptake inhibition as a hypothesized mechanism . Dose-response studies and receptor binding assays (e.g., 5-HT₂A or σ receptors) should be conducted to identify molecular targets.

Q. What crystallographic challenges arise during structural analysis of this compound, and how are they resolved?

Challenges include:

  • Hydrogen atom positioning : Riding models (SHELXL) are applied for H atoms, with isotropic displacement parameters set at 1.2–1.5×Ueq of parent atoms .
  • Counterion disorder : The dihydrochloride group may exhibit positional disorder; refining occupancy factors or using twinning algorithms (SHELXT) improves accuracy .

Q. How do structural modifications (e.g., hydroxyethyl group substitution) impact biological activity?

Comparative studies on analogs (e.g., replacing hydroxyethyl with methyl or phenyl groups) reveal that hydrophilicity and hydrogen-bonding capacity significantly influence pharmacokinetics. For instance, the hydroxyethyl group enhances solubility but may reduce blood-brain barrier penetration compared to lipophilic substituents. SAR studies should pair in vitro binding data with computational docking (e.g., AutoDock Vina) to optimize affinity .

Data Contradictions and Mitigation

  • Synthetic yields : Variations in reaction conditions (e.g., solvent polarity, temperature) can lead to inconsistent yields. Replicating protocols from (e.g., anhydrous dichloromethane at 273 K) ensures reproducibility.
  • Pharmacological outcomes : Species-specific responses (e.g., murine vs. primate models) may arise. Cross-validation using human cell lines (e.g., SH-SY5Y for neuroactivity) is recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride
Reactant of Route 2
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2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride

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